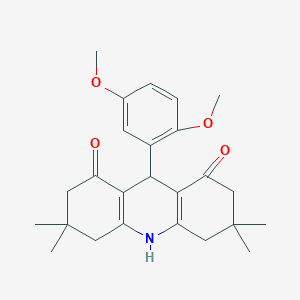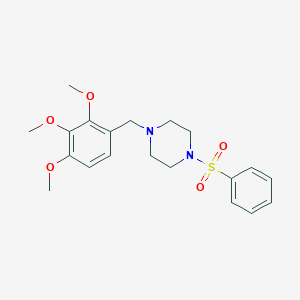
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as DMPEA-Q or Q, is a chemical compound that has been extensively studied for its potential therapeutic properties. Q belongs to the class of acridinedione compounds and has been shown to have a wide range of biological effects.
Mecanismo De Acción
The exact mechanism of action of Q is not fully understood. However, it is believed that Q exerts its biological effects through a variety of mechanisms. Q has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Q has also been shown to modulate the activity of certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Q has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are two major contributors to the development of various diseases. Q has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Q has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Q is that it is relatively easy to synthesize and is readily available. Q is also relatively stable and can be stored for long periods of time. However, one of the limitations of Q is that it can be toxic at high concentrations and may require careful handling. In addition, Q can be difficult to solubilize in aqueous solutions, which may limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on Q. One area of interest is the development of new synthesis methods that can produce Q more efficiently and with higher yields. Another area of interest is the development of new formulations of Q that can improve its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of Q and its potential therapeutic applications. Finally, Q may also have potential as a lead compound for the development of new drugs with improved pharmacological properties.
Métodos De Síntesis
Q can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dimethoxyphenylacetic acid with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form Q. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
Q has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Q has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In addition, Q has been shown to have anti-viral properties and has been studied as a potential treatment for viral infections.
Propiedades
Nombre del producto |
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
|---|---|
Fórmula molecular |
C25H31NO4 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H31NO4/c1-24(2)10-16-22(18(27)12-24)21(15-9-14(29-5)7-8-20(15)30-6)23-17(26-16)11-25(3,4)13-19(23)28/h7-9,21,26H,10-13H2,1-6H3 |
Clave InChI |
YYZIBNPJXUNTRJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)
![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)


![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)